
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic organic compound that boasts a unique chemical structure integrating multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the 1H-1,2,3-triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The resulting 1H-1,2,3-triazole intermediate is then subjected to further chemical reactions to introduce the 4-ethylphenyl group, the piperidin-4-yl group, and the 2-fluorobenzamide moiety.
Industrial Production Methods
Scaling up the synthesis to industrial levels involves optimization of reaction conditions to enhance yield and purity. This typically includes using catalysts to accelerate reactions, maintaining strict temperature control, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The triazole and piperidine rings can be targets for oxidation reactions.
Reduction: : The carbonyl group present in the molecule can be reduced to an alcohol.
Substitution: : The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Conditions can vary, but common reagents include halogens and strong bases or acids.
Major Products
Oxidation: : Oxidized derivatives of the triazole or piperidine rings.
Reduction: : The corresponding alcohol from the reduction of the carbonyl group.
Substitution: : Substituted derivatives of the aromatic rings.
科学研究应用
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for possible therapeutic applications, such as in drug development.
Industry: : Utilized in the creation of advanced materials with specific properties.
作用机制
This compound's mechanism of action varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The triazole ring, for example, is known to bind to various biological macromolecules, potentially inhibiting or modulating their activity. The pathway of action typically involves binding to active sites, altering protein conformation, or blocking substrate access.
相似化合物的比较
Comparing N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide with other similar compounds highlights its unique features:
Similar Compounds: : N-(1H-1,2,3-triazol-4-yl)piperidine, 2-Fluorobenzamide, 1-(4-Ethylphenyl)-1H-1,2,3-triazole.
Uniqueness: : The integration of the triazole ring, piperidine ring, and fluorobenzamide moiety in a single molecule offers unique chemical reactivity and potential biological activity that are distinct from its individual components or similar compounds.
That's a whirlwind tour of this intriguing compound! Hope you enjoyed the ride.
属性
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-7-9-18(10-8-16)29-15-21(26-27-29)23(31)28-13-11-17(12-14-28)25-22(30)19-5-3-4-6-20(19)24/h3-10,15,17H,2,11-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUTVCKOVZOHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2601547.png)
![2-(2-fluorophenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2601549.png)
![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2601550.png)
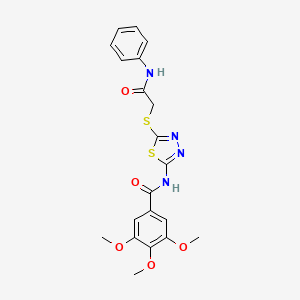
![3-(2-chlorophenyl)-2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2601557.png)
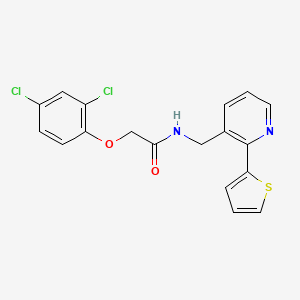
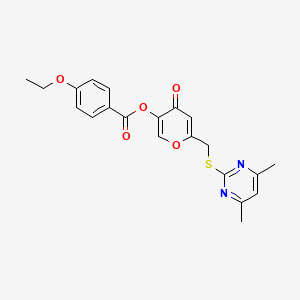
![2-(6-Butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2601560.png)
![N-(2-chloro-6-methylphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2601561.png)
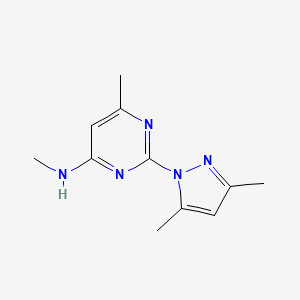
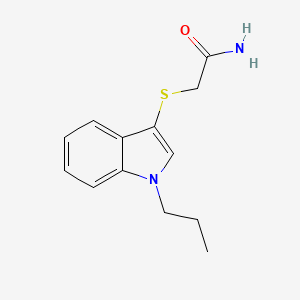

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2601567.png)
